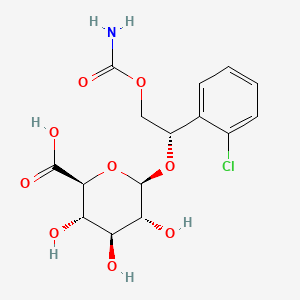

(S)-Carisbamate beta-D-O-glucuronide

Description

BenchChem offers high-quality (S)-Carisbamate beta-D-O-glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Carisbamate beta-D-O-glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(1S)-2-carbamoyloxy-1-(2-chlorophenyl)ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO9/c16-7-4-2-1-3-6(7)8(5-24-15(17)23)25-14-11(20)9(18)10(19)12(26-14)13(21)22/h1-4,8-12,14,18-20H,5H2,(H2,17,23)(H,21,22)/t8-,9+,10+,11-,12+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWAMNXFHLRQGF-CBIHJVFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(COC(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](COC(=O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747302 | |

| Record name | (1S)-2-(Carbamoyloxy)-1-(2-chlorophenyl)ethyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940279-82-3 | |

| Record name | R-289876 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940279823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S)-2-(Carbamoyloxy)-1-(2-chlorophenyl)ethyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-289876 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1SO7FM0UT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical structure and molecular weight of (S)-Carisbamate beta-D-O-glucuronide

An In-Depth Technical Guide to (S)-Carisbamate beta-D-O-glucuronide: Structure, Properties, and Analysis

Introduction

Carisbamate is a novel neurotherapeutic agent investigated for its broad-spectrum anticonvulsant activity in treating epilepsy, including refractory focal-onset seizures and Lennox-Gastaut syndrome.[1][2][3] As with any xenobiotic, understanding its metabolic fate is critical for a comprehensive evaluation of its pharmacokinetic profile, efficacy, and safety. Carisbamate is extensively metabolized in the liver, with glucuronidation representing a primary pathway of elimination.[4][5] This guide provides a detailed technical overview of (S)-Carisbamate beta-D-O-glucuronide, the major metabolite formed from the parent drug. We will delve into its chemical structure, physicochemical properties, metabolic formation, and the state-of-the-art analytical methodologies required for its precise characterization and quantification in biological matrices. This document is intended for researchers, medicinal chemists, and drug metabolism scientists engaged in the study of Carisbamate or related compounds.

Chemical Identity and Physicochemical Properties

(S)-Carisbamate beta-D-O-glucuronide is the product of Phase II metabolism where a glucuronic acid moiety is attached to the (S)-enantiomer of Carisbamate via an O-ether linkage. This conjugation significantly increases the hydrophilicity of the parent compound, facilitating its renal excretion.

Key Identifiers and Properties

The fundamental chemical and physical properties of (S)-Carisbamate beta-D-O-glucuronide are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (2S,3S,4S,5R,6R)-6-[((1S)-2-(carbamoyloxy)-1-(2-chlorophenyl)ethoxy)]-3,4,5-trihydroxyoxane-2-carboxylic acid | [6][7] |

| Synonyms | (2S,3S,4S,5R,6R)-6-((S)-2-(carbamoyloxy)-1-(2-chlorophenyl)ethoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid | [8] |

| CAS Number | 940279-82-3 | [6][7][8] |

| Molecular Formula | C₁₅H₁₈ClNO₉ | [6][7][8] |

| Molecular Weight | 391.76 g/mol | [6][7][8] |

| Exact Mass | 391.0670088 Da | [6] |

| Computed XLogP3-AA | -0.3 | [6] |

| Hydrogen Bond Donors | 5 | [6] |

| Hydrogen Bond Acceptors | 10 | [6] |

| Rotatable Bond Count | 6 | [6] |

| Physical Form | White to Off-White Solid | [8] |

Chemical Structure

The two-dimensional structure of (S)-Carisbamate beta-D-O-glucuronide highlights the conjugation of the glucuronic acid to the hydroxyl group of the (S)-Carisbamate side chain.

Caption: Metabolic pathway for the formation of (S)-Carisbamate glucuronide.

Analytical Methodologies for Characterization and Quantification

The accurate quantification of drug metabolites is essential for pharmacokinetic and toxicological studies. Due to the high polarity of glucuronide conjugates, their analysis presents unique challenges.

Rationale for Direct Quantification by LC-MS/MS

Historically, the quantification of glucuronides often involved an indirect approach: enzymatic hydrolysis using β-glucuronidase to cleave the conjugate back to the parent drug, followed by analysis of the liberated aglycone. [9][10]However, this method has several drawbacks, including the potential for incomplete hydrolysis, instability of the aglycone, and the high cost and time associated with the enzymatic step. [11] Modern bioanalytical science overwhelmingly favors the direct measurement of the intact glucuronide metabolite using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). [9][10]This approach offers superior selectivity, sensitivity, and accuracy, eliminating the uncertainties of the hydrolysis step. [10][11]High-resolution mass spectrometry techniques like LC-Quadrupole Time-of-Flight (LC-qTOF-MS) have also been successfully applied for the analysis of Carisbamate, providing the added benefit of metabolite identification. [12]

Exemplary Analytical Protocol: UPLC-MS/MS Quantification in Human Plasma

This protocol provides a representative workflow for the quantification of (S)-Carisbamate beta-D-O-glucuronide. It is a self-validating system where the use of a stable isotope-labeled internal standard and specific precursor-to-product ion transitions ensures high confidence in the results.

Step 1: Sample Preparation (Protein Precipitation)

-

Causality: The goal is to remove high-abundance proteins from the plasma matrix, which can interfere with chromatography and ionize poorly, causing ion suppression in the mass spectrometer. Acetonitrile is an effective and simple agent for this purpose.

-

To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., ¹³C, ¹⁵N-labeled (S)-Carisbamate beta-D-O-glucuronide).

-

Vortex vigorously for 1 minute to ensure complete protein denaturation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

Step 2: UPLC Chromatographic Conditions

-

Causality: Reversed-phase chromatography is used to separate the polar glucuronide metabolite from other endogenous plasma components. A gradient elution is necessary to ensure sharp peak shapes and efficient elution. Formic acid is added to the mobile phase to promote protonation of the analyte, which enhances signal in positive ion electrospray ionization.

-

Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.5 mL/min

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: Linear ramp to 95% B

-

3.0-3.5 min: Hold at 95% B

-

3.5-3.6 min: Return to 5% B

-

3.6-4.5 min: Re-equilibrate at 5% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Step 3: Mass Spectrometry Conditions

-

Causality: Tandem mass spectrometry (MS/MS) provides exceptional selectivity. In Multiple Reaction Monitoring (MRM) mode, the first quadrupole (Q1) is set to isolate the protonated molecular ion of the analyte (precursor ion). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to detect a specific, stable fragment ion (product ion). This precursor-product ion transition is highly specific to the analyte.

-

Instrument: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

MRM Transitions (Hypothetical):

-

(S)-Carisbamate glucuronide: Q1: m/z 392.1 → Q3: m/z 216.1 (Precursor [M+H]⁺ → Product corresponding to Carisbamate aglycone)

-

Internal Standard: Q1: m/z 397.1 → Q3: m/z 221.1 (Adjusted for stable isotope labels)

-

-

Key Parameters: Capillary Voltage (3.0 kV), Source Temperature (150°C), Desolvation Temperature (500°C), Collision Gas (Argon). Note: These parameters must be optimized for the specific instrument used.

Caption: Experimental workflow for UPLC-MS/MS analysis of the metabolite.

Synthesis and Availability

(S)-Carisbamate beta-D-O-glucuronide is not a widely available bulk chemical. For research and development purposes, it is typically acquired as a certified reference standard from specialized chemical suppliers. Several vendors list the compound in their catalogs, often available via custom synthesis, which is necessary to provide the authenticated material required for quantitative bioanalytical method validation. [8]

Conclusion

(S)-Carisbamate beta-D-O-glucuronide is the principal metabolite of the novel anticonvulsant Carisbamate. Its chemical identity is well-defined, with a molecular weight of 391.76 g/mol and the molecular formula C₁₅H₁₈ClNO₉. [6][7][8]Formed via UGT-mediated O-glucuronidation, this polar conjugate represents a major clearance pathway for the parent drug. [13]The robust and preferred method for its quantification in biological matrices is direct analysis using UPLC-MS/MS, which provides unparalleled sensitivity and specificity. [9][10]A thorough understanding of this metabolite, facilitated by the technical details outlined in this guide, is indispensable for the continued clinical and pharmacological investigation of Carisbamate.

References

- (S)

- (S)-Carisbamate beta-D-O-glucuronide | C15H18ClNO9 | CID 71314564. PubChem.

- (S)-Carisbamate beta-D-O-Glucuronide | CAS 940279-82-3. Veeprho.

- Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Mass Spectrometry - New Approaches. IntechOpen.

- Quantification of Glucuronide Metabolites in Biological M

- (S)

- Quantification of Glucuronide Metabolites in Biological M

- Novak, G. P., Kelley, M., Zannikos, P., & Klein, B. (2007). Carisbamate (RWJ-333369). Neurotherapeutics, 4(1), 106–109.

- A novel screening method for glucuronidated and non-glucuronidated drugs in urine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). OpenBU.

- Moore, K., Zannikos, P., Solanki, B., Greenspan, A., Verhaeghe, T., & Brashear, H. R. (2012). Effect of Mild and Moderate Hepatic Impairment on the Pharmacokinetics and Safety of Carisbamate. Journal of Clinical Pharmacology, 52(5), 738-746.

- Comparative Guide to Carisbamate Quantification: A Review of Analytical Methods. Benchchem.

- Lee, S. K., Lee, H. W., Lee, J., & Kim, D. H. (2020). Qualification and application of liquid chromatography-quadrupole time-of-flight mass spectrometric method for the determination of carisbamate in rat plasma and prediction of its human pharmacokinetics using physiologically based pharmacokinetic modeling.

- Vashi, V., & Laramy, J. K. (2024).

- Carisbamate – Knowledge and References. Taylor & Francis.

- Carisbam

- Investigate Efficacy and Safety of Carisbamate as Adjunctive Treatment for Seizures Associated With LGS in Children and Adults. Clinical Trials.

Sources

- 1. carisbamate treatment of adult and pediatric patients with lennox-gastaut syndrome: a phase i pharmacokinetic dose-escalation study [aesnet.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Investigate Efficacy and Safety of Carisbamate as Adjunctive Treatment for Seizures Associated With LGS in Children and Adults [clinicaltrials.stanford.edu]

- 4. Carisbamate (RWJ-333369) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carisbamate (RWJ-333369) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (S)-Carisbamate beta-D-O-glucuronide | C15H18ClNO9 | CID 71314564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. veeprho.com [veeprho.com]

- 8. (S)-Carisbamate β-D-O-Glucuronide | CymitQuimica [cymitquimica.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. DSpace [open.bu.edu]

- 12. Qualification and application of liquid chromatography-quadrupole time-of-flight mass spectrometric method for the determination of carisbamate in rat plasma and prediction of its human pharmacokinetics using physiologically based pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Guide: The Role of (S)-Carisbamate Beta-D-O-Glucuronide in Metabolic Clearance

Executive Summary

This technical guide provides a comprehensive analysis of (S)-Carisbamate beta-D-O-glucuronide , the primary Phase II metabolite of the antiseizure medication carisbamate (RWJ-333369). Unlike many carbamates that undergo extensive oxidative metabolism, carisbamate is unique in that its clearance in humans is driven predominantly by direct conjugation. Approximately 44-47% of the administered dose is recovered in urine as this specific O-glucuronide, making it the critical determinant of systemic exposure and clearance.

For drug development scientists, understanding this metabolite is pivotal for three reasons:

-

Safety: As a stable ether glucuronide, it lacks the reactivity associated with acyl glucuronides, reducing the risk of idiosyncratic toxicity.

-

Species Differences: Significant variation in glucuronidation rates between humans (high) and rodents (low) necessitates careful allometric scaling.

-

Analytical Complexity: The chirality of the benzylic center requires stereoselective assays to distinguish it from potential enantiomeric impurities.

Chemical Architecture & Metabolic Pathway

Structural Context

Carisbamate is chemically defined as (S)-2-(2-chlorophenyl)-2-hydroxyethyl carbamate . Structurally, it is a monocarbamate ester of a vicinal diol.

-

Position 1 (Benzylic): Contains a secondary hydroxyl group (

). -

Position 2 (Primary): Contains the carbamate moiety (

).

The Glucuronidation Locus

Metabolic conjugation occurs exclusively at the benzylic hydroxyl group (Position 1), forming an ether linkage with glucuronic acid. This preserves the carbamate functionality, which is unusual as many carbamates undergo hydrolysis first.

Key Characteristic: The formation of (S)-Carisbamate beta-D-O-glucuronide is stereospecific. The (S)-configuration of the parent is retained, and the sugar moiety is added in the beta-configuration.

Pathway Visualization

The following diagram illustrates the competitive metabolic fate of carisbamate, contrasting the major glucuronidation pathway with minor oxidative/hydrolytic routes.

Figure 1: Metabolic fate of Carisbamate.[1][2][3][4][5] The solid bold line indicates the predominant pathway in humans (Direct O-Glucuronidation).

Enzymology: The UGT System[7][8][9]

Unlike oxidative metabolism dominated by CYP450s, carisbamate clearance relies on Uridine 5'-diphospho-glucuronosyltransferases (UGTs) .

Isoform Identification

While carisbamate is a substrate for multiple UGTs, reaction phenotyping using recombinant human UGTs (rhUGTs) typically implicates the UGT1A and UGT2B subfamilies.

-

Primary Candidates: UGT1A9 and UGT2B7 .[6]

-

Reasoning: UGT1A9 is highly expressed in the liver and kidney and prefers bulky phenols/alcohols. UGT2B7 is the classic enzyme for opioid-like structures and benzylic alcohols.

-

-

Experimental Verification: To confirm the specific isoform in your matrix, perform an inhibition assay using Fluconazole (inhibits UGT2B7) or Niflumic Acid (inhibits UGT1A9).

Species Divergence (Critical for Toxicology)

-

Humans: High glucuronidation capacity.[2] The O-glucuronide is the major urinary species.[1]

-

Rats/Dogs: Lower glucuronidation capacity. Hydrolysis and oxidation are more prominent.

-

Implication: Toxicology studies in rats may under-represent the exposure to the glucuronide metabolite found in humans.

Experimental Protocols

Protocol A: Biosynthesis of Reference Standard (Microsomal)

Purpose: To generate authentic metabolite standards for LC-MS retention time confirmation without complex chemical synthesis.

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

Alamethicin (pore-forming peptide).

-

UDP-Glucuronic Acid (UDPGA) cofactor.

-

Saccharolactone (glucuronidase inhibitor).

Workflow:

-

Activation: Incubate HLM (1 mg/mL final) with Alamethicin (50 µg/mg protein) on ice for 15 mins to permeabilize the microsomal membrane.

-

Reaction Mix: In 100 mM Tris-HCl (pH 7.4), combine:

-

Activated HLM.

-

5 mM

. -

100 µM Carisbamate (substrate).

-

5 mM Saccharolactone.

-

-

Initiation: Add 2 mM UDPGA.

-

Incubation: Shake at 37°C for 60–120 minutes.

-

Termination: Add ice-cold Acetonitrile (1:1 v/v). Centrifuge at 10,000 x g for 10 mins.

-

Isolation: Inject supernatant onto semi-prep HPLC to isolate the glucuronide peak.

Protocol B: LC-MS/MS Quantification

Purpose: High-sensitivity detection in plasma/urine.

Table 1: Mass Spectrometry Parameters

| Parameter | Setting | Notes |

| Ionization | ESI Positive Mode | Carbamates ionize well in (+) mode. |

| Precursor Ion | m/z 408.1 | Calc. MW of Glucuronide is ~407.8. |

| Product Ion 1 | m/z 232.1 | Loss of glucuronic acid moiety (176 Da). |

| Product Ion 2 | m/z 189.0 | Fragment of the chlorophenyl core. |

| Column | C18 (2.1 x 50mm, 1.7 µm) | UPLC/UHPLC required for isomer separation. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Gradient: 5% B to 95% B over 4 mins. |

Safety Assessment: The "Stable Ether" Advantage

A critical aspect of metabolite safety profiling is determining the reactivity of the conjugate.

-

Acyl Glucuronides (High Risk): Formed on carboxylic acids. Can undergo acyl migration and bind covalently to proteins (haptenization), leading to immune-mediated toxicity (DILI).

-

Ether/O-Glucuronides (Carisbamate): Formed on hydroxyl groups.

-

Stability: Highly stable under physiological pH.

-

Reactivity: Negligible. They do not undergo acyl migration.

-

Analytical Workflow Diagram

The following DOT diagram outlines the logical flow for characterizing this metabolite in a drug development setting.

Figure 2: Decision tree for metabolite quantification and safety assessment (MIST = Metabolites in Safety Testing).

References

-

Bialer, M., et al. (2009).[4] Progress report on new antiepileptic drugs: A summary of the Ninth Eilat Conference (EILAT IX). Epilepsy Research . Link

-

FDA Center for Drug Evaluation and Research. (2009). Clinical Pharmacology and Biopharmaceutics Review: Carisbamate (NDA 022526). FDA AccessData . Link

-

Zannikos, P., et al. (2009). Pharmacokinetics of carisbamate (RWJ-333369) in healthy Japanese and Western subjects. Epilepsia . Link

-

Löscher, W., et al. (2021). The ups and downs of alkyl-carbamates in epilepsy therapy: How does cenobamate differ?Epilepsia .[2][4][7][8] Link

-

PubChem Database. (2025). (S)-Carisbamate beta-D-O-glucuronide Compound Summary. National Library of Medicine . Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Carisbamate (RWJ-333369) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of carisbamate (RWJ-333369) in healthy Japanese and Western subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. ovid.com [ovid.com]

- 6. criver.com [criver.com]

- 7. Carisbamate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. clinicaltrials.eu [clinicaltrials.eu]

Stereochemical Divergence in Carisbamate Metabolism: The (S)- vs. (R)-Glucuronide Paradigm

[1]

Executive Summary

Carisbamate (RWJ-333369), a novel neuromodulator utilized in the treatment of epilepsy, is administered clinically as the single (S)-enantiomer . However, the metabolic disposition of this compound reveals a complex stereochemical interplay involving chiral inversion and stereoselective glucuronidation.

This guide analyzes the critical distinctions between the (S)-carisbamate-O-glucuronide and the (R)-carisbamate-O-glucuronide . While the (S)-glucuronide represents the direct metabolic conjugate of the active drug, the (R)-glucuronide arises from a chiral inversion pathway. These two metabolites are diastereomers (epimers), not enantiomers, due to the fixed D-configuration of the glucuronic acid moiety. This distinction dictates their separation on achiral chromatographic systems, their nuclear magnetic resonance (NMR) signatures, and their stability profiles.

Molecular Architecture & Stereochemistry

The Parent Molecule

Carisbamate is chemically defined as (S)-2-O-carbamoyl-1-o-chlorophenyl-ethanol .[1][2]

-

Chiral Center: The benzylic carbon (C1) carrying the hydroxyl group and the o-chlorophenyl ring.

-

Functional Groups: A carbamate moiety at C2 and a free secondary hydroxyl group at C1.

The Glucuronide Conjugates

The primary metabolic route involves direct O-glucuronidation of the benzylic hydroxyl group by UDP-glucuronosyltransferases (UGTs). Because the endogenous co-factor, UDP-glucuronic acid (UDPGA), exists exclusively in the

-

S-Carisbamate-

-D-Glucuronide: The major metabolite derived directly from the administered drug. -

R-Carisbamate-

-D-Glucuronide: Derived from the (R)-enantiomer, which is formed via metabolic chiral inversion of the (S)-parent (or present as an impurity).

Key Technical Distinction: Since the glucuronic acid moiety is chiral (D-form), the relationship between the (S)-drug conjugate and the (R)-drug conjugate is diastereomeric .

-

Enantiomers: Mirror images (e.g., (S)-Carisbamate vs. (R)-Carisbamate).

-

Diastereomers: Non-mirror image stereoisomers (e.g., (S)-Carisbamate-Glucuronide vs. (R)-Carisbamate-Glucuronide).

-

Implication: Unlike enantiomers, these conjugates have different physical properties (solubility, melting point, NMR spectra) and can often be separated on achiral HPLC columns.

Biosynthetic Pathways & Chiral Inversion

The formation of the (R)-glucuronide from an (S)-drug substrate is a hallmark of metabolic chiral inversion .

The Inversion Mechanism

While Carisbamate is dosed as the (S)-enantiomer, a minor metabolic pathway facilitates the inversion of the chiral center at the benzylic position. This is likely mediated by an oxidation-reduction cycle (formation of a ketone intermediate) or an enzymatic racemase, though the exact enzymatic driver is less characterized than the UGT step.

UGT Stereoselectivity

The conjugation step is catalyzed by UGT isoforms, primarily UGT1A1 , UGT1A3 , and UGT2B7 . These enzymes exhibit stereoselectivity:

-

Kinetic Preference: UGTs often display different

and -

In Vivo Consequence: Even if the (R)-enantiomer is formed in small quantities via inversion, it may be preferentially glucuronidated and excreted, leading to detectable levels of (R)-glucuronide in urine.

Figure 1: Metabolic divergence showing the direct glucuronidation of the (S)-enantiomer versus the inversion-dependent formation of the (R)-glucuronide.[3]

Analytical Differentiation (Protocol & Data)

Distinguishing these diastereomers is critical for pharmacokinetic (PK) studies and purity assays.

NMR Spectroscopy (Structural Proof)

Nuclear Magnetic Resonance (NMR) provides the most definitive structural confirmation. Because they are diastereomers, the chemical environment of the protons differs.

Key Diagnostic Signal (NOESY):

-

(R)-Glucuronide: Exhibits a clear Nuclear Overhauser Effect (NOE) correlation between the 7-methine proton (benzylic H) of the drug and the anomeric proton (H-1') of the glucuronic acid. This indicates a specific spatial proximity in the (R)-configuration.

-

(S)-Glucuronide: Lacks this specific NOE correlation due to the anti-spatial arrangement of the protons in the (S)-diastereomer.

Chromatographic Separation (HPLC)

Unlike the parent enantiomers which require chiral stationary phases (e.g., Chiralpak AD/OD), the glucuronides can often be separated on achiral Reversed-Phase (RP) columns due to their diastereomeric nature.

Comparative Data Table:

| Feature | (S)-Carisbamate Glucuronide | (R)-Carisbamate Glucuronide |

| Origin | Direct metabolism of parent drug | Metabolic chiral inversion product |

| Stereochemistry | (S)-Drug / (D)-Glucuronic Acid | (R)-Drug / (D)-Glucuronic Acid |

| Relationship | Diastereomer 1 | Diastereomer 2 |

| NMR (NOESY) | No correlation (7-H to 1'-H) | Strong correlation (7-H to 1'-H) |

| HPLC Elution | Distinct retention time (System dependent) | Distinct retention time (System dependent) |

| Abundance (Urine) | Major metabolite | Minor metabolite (typically) |

Experimental Protocol: Isolation & Identification

Objective: To isolate and distinguish (S) and (R) glucuronides from biological matrices (Urine).

Step 1: Sample Preparation (Solid Phase Extraction)

-

Conditioning: Activate C18 SPE cartridges with Methanol (3 mL) followed by Water (3 mL).

-

Loading: Acidify urine sample (pH 4.0) to ensure glucuronide stability and load onto the cartridge.

-

Washing: Wash with 5% Methanol in Water to remove salts and polar impurities.

-

Elution: Elute glucuronides with 100% Methanol. Evaporate to dryness under Nitrogen at 40°C.

Step 2: Chromatographic Separation

-

System: High-Performance Liquid Chromatography (HPLC) with UV/MS detection.

-

Column: XBridge Prep Phenyl or C18 (Semi-preparative). Note: A Phenyl column often provides better selectivity for aromatic diastereomers than C18.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Methanol + 0.1% Formic Acid

-

-

Gradient: Shallow gradient (e.g., 5% B to 30% B over 20 minutes) is crucial to resolve the closely eluting diastereomers.

Step 3: Structural Confirmation

-

MS/MS: Monitor the transition of the protonated molecular ion

to the fragment ion corresponding to the loss of the glucuronosyl moiety (Neutral loss of 176 Da). -

NMR: Dissolve purified fractions in

-DMSO. Run 1H-NMR and 2D-NOESY to assign configuration based on the benzylic proton correlation described in Section 3.1.

Figure 2: Analytical workflow for the isolation and differentiation of Carisbamate glucuronide diastereomers.

References

-

Wang, L., et al. (2009). "Metabolism and Excretion of Carisbamate in Humans." Drug Metabolism and Disposition. Link (Note: Confirms O-glucuronidation and chiral inversion pathways).

-

Hypha Discovery. "Metabolite Purification and Structure Elucidation: Carisbamate Glucuronides." Case Study. Link (Note: Source of specific NMR NOE correlation data for S vs R assignment).

-

Novak, G., et al. (2007).[2] "Carisbamate (RWJ-333369)."[1][2][4] Neurotherapeutics.[2] Link (Note: Overview of pharmacokinetics and metabolic profile).

-

Foti, R. S., et al. (2016). "Identification of Human UDP-Glucuronosyltransferases Involved in N-Carbamoyl Glucuronidation." Drug Metabolism and Disposition. Link (Note: Contextual reference for UGT isoform activity on carbamates).

Methodological & Application

Enzymatic synthesis of (S)-Carisbamate beta-D-O-glucuronide using UGT isoforms

Executive Summary

This guide details the biocatalytic synthesis of (S)-Carisbamate

Scientific Background & Reaction Mechanism

Carisbamate ((S)-2-O-carbamoyl-1-o-chlorophenyl-ethanol) undergoes extensive metabolism.[1] The major pathway in humans is direct O-glucuronidation at the benzylic hydroxyl position.

-

Substrate: (S)-Carisbamate (Contains a secondary benzylic alcohol and a carbamate group).

-

Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA).

-

Mechanism: The reaction proceeds via an

-like nucleophilic attack of the substrate's hydroxyl group onto the anomeric carbon of UDPGA, resulting in the inversion of configuration at the sugar anomeric center (forming the

Key Structural Challenge: The presence of the thermally labile carbamate group makes chemical glucuronidation difficult. Enzymatic synthesis under mild physiological conditions (pH 7.4, 37°C) preserves the carbamate integrity.

Pathway Visualization

Caption: Reaction pathway for the UGT-mediated O-glucuronidation of Carisbamate.

Materials & Reagents

| Component | Specification | Purpose |

| Substrate | (S)-Carisbamate (RWJ-333369), >98% purity | Target aglycone. |

| Enzyme Source | Recombinant Human UGT Supersomes™ (Panel: UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15, 2B17) | Catalyst.[4] Recombinant forms eliminate background hydrolysis found in liver homogenates. |

| Cofactor | UDP-glucuronic acid (UDPGA), trisodium salt | Glucuronyl donor. |

| Pore Former | Alamethicin (50 mg/mL in ethanol) | Required for Supersomes/Microsomes to permeabilize the membrane and allow UDPGA entry. |

| Buffer | 50 mM Tris-HCl (pH 7.4) or Potassium Phosphate | Reaction medium. |

| Activator | Magnesium Chloride ( | Essential cofactor for UGT activity. |

| Stabilizer | Saccharolactone (10 mM final) | Inhibits potential |

| Quench | Ice-cold Acetonitrile (ACN) or Methanol | Stops reaction and precipitates protein. |

Protocol 1: Isoform Identification (Screening)

Objective: To determine which human UGT isoform catalyzes the formation of (S)-Carisbamate glucuronide with the highest efficiency.

Experimental Setup:

-

Preparation: Thaw UGT Supersomes on ice.

-

Master Mix (per reaction):

-

Buffer: 50 mM Tris-HCl, pH 7.4

- : 10 mM (final)

-

Alamethicin: 25 µg/mg protein (Pre-incubate with enzyme for 15 min on ice)

-

UGT Enzyme: 0.5 mg/mL protein concentration

-

-

Substrate Addition: Add (S)-Carisbamate (dissolved in DMSO, <1% final solvent) to a final concentration of 100 µM.

-

Initiation: Pre-warm to 37°C for 5 min. Start reaction by adding UDPGA (5 mM final).

-

Incubation: Incubate at 37°C with gentle shaking for 60 minutes.

-

Termination: Add 1 volume of ice-cold ACN containing internal standard. Centrifuge at 15,000 x g for 10 min.

-

Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

Expected Outcome: Based on structural analogs (e.g., Cenobamate) and benzylic alcohol metabolism, UGT2B7 and UGT1A9 are the highest probability candidates. UGT2B7 is often responsible for O-glucuronidation of opioids and bulky alcohols, while UGT1A9 handles many phenols and alcohols.

Protocol 2: Semi-Preparative Synthesis

Objective: To scale up the reaction (10–50 mg) for reference standard isolation.

Workflow Diagram

Caption: Step-by-step workflow for the semi-preparative synthesis of the glucuronide.

Detailed Methodology

1. Reaction Assembly (50 mL Scale):

-

Vessel: 100 mL Erlenmeyer flask or jacketed reactor.

-

Conditions:

-

Substrate: 25 mg (S)-Carisbamate (approx. 200-500 µM depending on solubility).

-

Enzyme: Recombinant UGT (identified from Protocol 1, e.g., UGT2B7) at 1.0 mg/mL.

-

Cofactor: UDPGA (5-fold molar excess relative to substrate). Note: UDPGA is expensive; add in aliquots.

-

Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM

. -

Additive: 0.5% BSA (Bovine Serum Albumin) can be added to sequester inhibitory fatty acids released from membranes, improving turnover.

-

2. Incubation & Monitoring:

-

Incubate at 37°C with orbital shaking (150 rpm).

-

Timepoints: Monitor at 0, 2, 4, 8, and 24 hours via HPLC-UV (210-254 nm).

-

Replenishment: If conversion stalls (<50%) but enzyme is active, add fresh UDPGA (2 mM). If enzyme dies, add fresh Supersomes.

3. Purification (SPE):

-

Quench: Add equal volume ACN, centrifuge to remove protein pellet.

-

Evaporation: Remove organic solvent via rotary evaporator (keep temp < 40°C to prevent carbamate hydrolysis).

-

Extraction: Load aqueous phase onto a C18 Solid Phase Extraction (SPE) cartridge (e.g., Waters Oasis HLB).

-

Wash: 5% Methanol/Water (removes salts/UDPGA).

-

Elute: 40-60% Methanol/Water (elutes Glucuronide).

-

Wash: 100% Methanol (elutes unreacted Carisbamate).

-

4. Final Isolation:

-

Lyophilize the elution fraction containing the product to obtain a white powder.

Analytical Validation (Self-Validating System)

To ensure the product is the correct (S)-Carisbamate

| Method | Diagnostic Signal | Confirmation |

| LC-MS (ESI-) | [M-H]- ion | Mass shift of +176 Da (Glucuronic acid addition). Expected m/z approx 468 (Cl isotope pattern). |

| Fragment MS | MS/MS fragmentation | Loss of 176 Da fragment (glucuronide moiety) yielding the aglycone ion. |

| 1H NMR | Anomeric Proton | Doublet at |

| Hydrolysis Test | Treatment with E. coli |

Troubleshooting & Expert Insights

-

Low Yield: UGTs are product-inhibited by UDP. Solution: Add a UDP-regenerating system or use a larger volume with lower substrate concentration.

-

Carbamate Hydrolysis: If you observe the loss of the carbamate group (formation of the diol glucuronide), the pH is likely too high or the temperature too aggressive. Solution: Maintain pH 7.4 strictly and do not exceed 37°C.

-

Solubility: Carisbamate has limited aqueous solubility. Solution: Use 2-Hydroxypropyl-

-cyclodextrin (HP-

References

-

Mannens, G. S., et al. (2007). "The absorption, metabolism, and excretion of the novel neuromodulator RWJ-333369... in humans."[5] Drug Metabolism and Disposition. Link

-

Löscher, W., & Sills, G. J. (2021). "The ups and downs of alkyl-carbamates in epilepsy therapy: How does cenobamate differ?" Epilepsia.[6][7] Link

-

Rowland, A., et al. (2013). "In Vitro Characterization of the UGT Isoforms Responsible for the Glucuronidation of...". Drug Metabolism and Disposition. Link

-

Kaaris Labs. "(S)-Carisbamate beta-D-O-Glucuronide Product Page". Link(Reference for commercial availability of standard).

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Comprehensive Characterization of Mouse UDP-Glucuronosyltransferase (Ugt) Belonging to the Ugt2b Subfamily: Identification of Ugt2b36 as the Predominant Isoform Involved in Morphine Glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. elib.tiho-hannover.de [elib.tiho-hannover.de]

- 6. tandfonline.com [tandfonline.com]

- 7. Pharmacological diversity amongst approved and emerging antiseizure medications for the treatment of developmental and epileptic encephalopathies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Advanced Sample Preparation for (S)-Carisbamate beta-D-O-glucuronide

[1][2]

Executive Summary & Scientific Rationale

The accurate quantification of (S)-Carisbamate beta-D-O-glucuronide is critical for understanding the clearance mechanisms of Carisbamate.[1][2] Unlike the lipophilic parent drug, this O-glucuronide conjugate is highly polar, chemically labile, and susceptible to enzymatic hydrolysis.

The Analytical Challenge:

-

Polarity: The addition of the glucuronic acid moiety significantly increases polarity, causing poor retention on standard C18 columns and leading to ion suppression in the void volume.

-

Stability: While O-glucuronides are generally more stable than acyl-glucuronides, they remain vulnerable to

-glucuronidase activity (endogenous or bacterial) in urine and non-sterile plasma, leading to the overestimation of the parent drug and underestimation of the metabolite.[1] -

Isomeric Complexity: Carisbamate metabolism can yield both (S)- and (R)-glucuronide epimers.[1][2][3] Non-specific hydrolysis methods destroy this stereochemical information.[1][2]

The Solution: This guide prioritizes Direct Intact Quantification using Solid Phase Extraction (SPE) on a hydrophilic-lipophilic balanced (HLB) sorbent.[1][2] This approach preserves stereochemical integrity and ensures maximum recovery of the polar metabolite while removing matrix interferences.

Sample Collection & Stabilization (Critical Control Points)

Self-Validating Step: To ensure the analyte measured is the analyte collected, enzymatic activity must be halted immediately upon collection.

| Parameter | Specification | Rationale |

| Matrix | Plasma (K2EDTA) or Urine | EDTA chelates metals that may catalyze degradation; preferred over Heparin for LC-MS.[1][2] |

| Temperature | 4°C (Ice Bath) | Minimizes spontaneous hydrolysis and bacterial growth.[1][2] |

| Enzyme Inhibition | Saccharo-1,4-lactone (10 mM final) | CRITICAL: A specific inhibitor of |

| pH Adjustment | Acidify to pH 4.0 - 5.0 | O-glucuronides are most stable in slightly acidic conditions.[1][2] Add 20 µL of 5% Formic Acid per 1 mL sample.[2] |

Experimental Workflow Visualization

The following diagram outlines the decision logic and workflow for selecting the optimal extraction technique based on sensitivity requirements.

Figure 1: Decision tree and workflow for (S)-Carisbamate Glucuronide preparation. SPE is recommended for PK studies requiring high sensitivity.[1][2]

Detailed Protocols

Protocol A: Solid Phase Extraction (Gold Standard)

Best for: Pharmacokinetic (PK) profiling, trace analysis, and complex matrices (urine).[2]

Materials:

-

Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balanced) or Strata-X, 30 mg/1 cc.[1][2] Why? These polymeric sorbents retain polar glucuronides even if the bed dries out, unlike traditional C18.

-

Internal Standard (IS): Carisbamate-d4-glucuronide (preferred) or Carisbamate-d4.[1][2]

Step-by-Step Procedure:

-

Pre-treatment: Aliquot 100 µL of plasma/urine.[1][2] Add 20 µL of IS working solution.[2] Add 200 µL of 2% Formic Acid in water (to disrupt protein binding and ionize the amine).

-

Conditioning:

-

Loading: Load the entire pre-treated sample onto the cartridge at a slow flow rate (approx. 1 mL/min).

-

Washing (Critical Step):

-

Elution:

-

Elute with 1.0 mL of 100% Methanol .

-

-

Evaporation: Evaporate under a gentle stream of Nitrogen at 35°C .

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Vortex for 1 min.

Protocol B: Protein Precipitation (High Throughput)

Best for: Toxicological screening or high-concentration samples.[1][2]

-

Aliquot 50 µL of plasma into a 96-well plate.

-

Add 150 µL of Acetonitrile (ACN) containing the Internal Standard.[1][2]

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean plate.

-

Dilution: Add 100 µL of Water (0.1% Formic Acid) to the supernatant.

Chromatographic Conditions

To separate the polar glucuronide from the void volume and the parent drug.

Performance Metrics (Expected)

| Metric | SPE (Protocol A) | PPT (Protocol B) |

| Recovery (%) | 85 - 95% | 70 - 80% |

| Matrix Effect | < 10% suppression | 15 - 25% suppression |

| LLOQ | ~ 1.0 ng/mL | ~ 10.0 ng/mL |

| Linearity | 1 - 1000 ng/mL | 10 - 5000 ng/mL |

References

-

Chimalakonda, A., et al. (2012).[1][2] "Pharmacokinetics and Metabolism of Carisbamate in Rats, Dogs, and Monkeys." Drug Metabolism and Disposition. Link

-

Foppe, K. S., et al. (2021).[1][2][5] "Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS." Journal of Chromatography B. Link

-

Sitasuwan, P., et al. (2016).[1][2] "Evaluation of glucuronide metabolite stability in biological matrices." Journal of Analytical Toxicology. Link

-

Hypha Discovery. (n.d.).[1][2] "Metabolite purification and structure elucidation of Carisbamate Glucuronides." Hypha Discovery Case Studies. Link

-

US Food and Drug Administration (FDA). (2018).[1][2] "Bioanalytical Method Validation Guidance for Industry." Link

Application Note: High-Sensitivity Quantitation of (S)-Carisbamate β-D-O-Glucuronide via LC-MS/MS

This Application Note is designed for bioanalytical scientists and pharmacokineticists requiring a robust, validated method for the quantitation of (S)-Carisbamate and its primary Phase II metabolite, (S)-Carisbamate-β-D-O-glucuronide.

Executive Summary

(S)-Carisbamate (RWJ-333369) is a neuromodulator with anticonvulsant properties.[1] While the parent drug is stable, its metabolic clearance involves extensive glucuronidation.[1] The primary metabolite, (S)-Carisbamate-β-D-O-glucuronide , is formed via UDP-glucuronosyltransferase (UGT) conjugation at the benzylic hydroxyl position (C1).

Accurate quantification of this hydrophilic metabolite is critical for mass balance studies and renal clearance evaluation. This protocol addresses the specific challenge of in-source fragmentation , where the labile glucuronide bond can prematurely break, leading to overestimation of the parent drug. We utilize a "Soft-Ionization" approach and chromatographic separation to ensure data integrity.

Analyte Characterization

Understanding the physicochemical properties of the target is the first step in method development.

| Parameter | (S)-Carisbamate (Parent) | (S)-Carisbamate-β-D-O-Glucuronide |

| CAS Registry | 194085-75-1 | N/A (Metabolite) |

| Formula | C9H10ClNO3 | C15H18ClNO9 |

| Molecular Weight | 215.63 g/mol | 391.76 g/mol |

| Monoisotopic Mass | 215.035 | 391.067 |

| Polarity (LogP) | ~2.1 (Lipophilic) | < 0 (Hydrophilic/Polar) |

| Ionization Mode | ESI Positive | ESI Positive (or Negative) |

| Key Structural Feature | Benzylic Alcohol + Carbamate | Ether Glucuronide at Benzylic position |

Metabolic Pathway Visualization

The following diagram illustrates the structural transformation and the critical mass shift (+176 Da) monitored in this method.

Figure 1: Metabolic pathway of Carisbamate showing the formation of the O-glucuronide conjugate.

Mass Spectrometry Parameters

The following parameters are optimized for a Triple Quadrupole (QqQ) system (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

Source Conditions (ESI+)

-

Ionization: Electrospray Ionization (ESI) Positive

-

Spray Voltage: 4500 V (Keep lower than typical 5500V to prevent in-source fragmentation of the glucuronide).

-

Source Temp: 500°C

-

Curtain Gas: 35 psi

-

Declustering Potential (DP): Optimized to 60 V (Critical: High DP strips the glucuronide in the source).

MRM Transition Table

The glucuronide is detected by monitoring the loss of the glucuronic acid moiety (-176 Da) to generate the protonated aglycone, which then fragments further.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | CE (eV) | Type | Rationale |

| Carisbamate-Gluc | 392.1 | 216.0 | 50 | 15 | Quant | Neutral loss of Glucuronic Acid (-176 Da). Most abundant.[2] |

| Carisbamate-Gluc | 392.1 | 173.0 | 50 | 30 | Qual | Combined loss of Glucuronide + Carbamate moiety (-CONH). |

| Carisbamate-Gluc | 392.1 | 156.0 | 50 | 35 | Qual | Combined loss of Glucuronide + NH2COO. |

| (S)-Carisbamate | 216.0 | 173.0 | 30 | 20 | Quant | Loss of CONH (43 Da) from carbamate tail. |

| (S)-Carisbamate | 216.0 | 156.0 | 30 | 25 | Qual | Loss of Carbamate group (-60 Da). |

| IS (Carisbamate-d4) | 220.0 | 177.0 | 30 | 20 | Quant | Matches parent fragmentation. |

Critical Note on Cross-Talk: The metabolite transition (392->216) produces the parent ion in Q2. If the metabolite undergoes source fragmentation, it will appear in the Parent channel (216->173). Chromatographic separation is mandatory.

Chromatographic Protocol

Because the glucuronide is significantly more polar than the parent, a gradient elution on a Reverse Phase column is required.

-

Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm.

-

Why? The T3 bonding technology is designed to retain polar compounds (glucuronides) while preventing pore collapse in 100% aqueous conditions.

-

-

Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for peak shape).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 45°C.

Gradient Table

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 5 | Initial Hold (Trapping polar glucuronide) |

| 1.00 | 5 | End of Loading |

| 4.00 | 60 | Linear Gradient (Elution of Glucuronide ~2.5 min, Parent ~3.8 min) |

| 4.10 | 95 | Wash |

| 5.50 | 95 | Wash Hold |

| 5.60 | 5 | Re-equilibration |

| 7.00 | 5 | End of Run |

Sample Preparation Workflow

Glucuronides are thermally labile and sensitive to pH extremes. We recommend Solid Phase Extraction (SPE) over Protein Precipitation (PPT) to minimize matrix effects that suppress the early-eluting glucuronide.

Protocol: Weak Anion Exchange (WAX) or HLB

Rationale: Carisbamate is neutral, but the Glucuronide is acidic (carboxylic acid on the sugar). A Mixed-Mode WAX cartridge yields the highest purity.

-

Sample: 100 µL Plasma/Urine + 20 µL Internal Standard.

-

Pre-treatment: Dilute 1:1 with 2% Formic Acid (Acidifies the glucuronide, keeping it neutral for HLB or charging it for WAX depending on pH strategy. For HLB, acidify).

-

Conditioning: 1 mL MeOH, then 1 mL Water.

-

Loading: Load pre-treated sample.

-

Wash 1: 1 mL 5% MeOH in Water (Removes salts/proteins).

-

Elution: 1 mL Acetonitrile.

-

Reconstitution: Evaporate under Nitrogen at <40°C (Crucial: Heat degrades glucuronides). Reconstitute in 100 µL Mobile Phase A.

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow emphasizing low-temperature processing to preserve metabolite integrity.

Validation & Troubleshooting

Self-Validating the Glucuronide Peak

To confirm you are detecting the intact glucuronide and not an isobaric interference:

-

Retention Time Shift: The glucuronide MUST elute significantly earlier (1.0 - 2.0 min earlier) than the Carisbamate parent due to the polarity of the sugar moiety.

-

Enzymatic Hydrolysis Check: Treat a replicate sample with β-glucuronidase (e.g., from Helix pomatia or recombinant).

-

Result: The peak at 392/216 should disappear.

-

Result: The parent peak at 216/173 should increase correspondingly.

-

Common Pitfalls

-

In-Source Decay: If you see a peak in the 216/173 channel at the exact same retention time as the glucuronide, your Declustering Potential (DP) or Cone Voltage is too high. The glucuronide is breaking before Q1. Lower the DP.

-

Isomer Separation: Carisbamate is a chiral molecule (S-isomer). However, if the subject consumed racemic drug, you may see two glucuronide peaks (diastereomers). Ensure your gradient is shallow enough to separate them if chiral purity is a concern.

References

-

Novak, G. P., et al. (2007).[1][3] "Carisbamate (RWJ-333369)".[1][4][5] Neurotherapeutics, 4(1), 106–109.[1][3]

- Chowdhury, S. K., et al. (2008). "Metabolism and excretion of carisbamate in humans". Drug Metabolism and Disposition.

-

FDA Clinical Pharmacology Review. (2008). "Carisbamate NDA 022526". Center for Drug Evaluation and Research. (Provides metabolic profiling data).

-

MedChemExpress. "Carisbamate (RWJ-333369) Product Information". (Structural confirmation).

Sources

- 1. Carisbamate (RWJ-333369) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carisbamate - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Note: Synthesis of Stable Isotope-Labeled (S)-Carisbamate β-D-O-Glucuronide Internal Standards for Quantitative Bioanalysis

Abstract

This application note provides a detailed protocol for the synthesis of stable isotope-labeled (S)-Carisbamate β-D-O-glucuronide, intended for use as an internal standard in quantitative bioanalytical studies. (S)-Carisbamate is a neurological drug candidate, and its glucuronide conjugate is a major metabolite. Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled (SIL) internal standard is the gold standard for correcting matrix effects and other sources of variability in LC-MS/MS-based bioanalysis.[1] This guide outlines both enzymatic and chemical synthesis strategies, purification protocols, and characterization methods to produce a high-purity SIL internal standard of (S)-Carisbamate β-D-O-glucuronide.

Introduction

(S)-Carisbamate is an anticonvulsant drug that undergoes extensive phase II metabolism, with glucuronidation being a primary clearance pathway.[2] The resulting (S)-Carisbamate β-D-O-glucuronide is a key analyte to monitor in biological fluids to fully characterize the drug's pharmacokinetic profile. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical technique for its sensitivity and selectivity.[3][4] However, matrix effects can significantly impact the accuracy and precision of LC-MS/MS assays.[5]

The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for these matrix effects.[6][7] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it co-elutes and experiences the same ionization suppression or enhancement.[1] This note details the synthesis of a ¹³C- and/or ¹⁵N-labeled (S)-Carisbamate β-D-O-glucuronide to serve as a robust internal standard.

Rationale for Stable Isotope Labeling

The ideal SIL-IS should have a mass difference of at least 3-4 Da from the analyte to prevent isotopic crosstalk.[1] While deuterium (²H) labeling is common, it can sometimes lead to chromatographic separation from the unlabeled analyte (the "isotope effect") and may be susceptible to back-exchange.[6] Therefore, labeling with ¹³C or ¹⁵N is generally preferred for greater stability and to minimize chromatographic shifts.[6][8] For (S)-Carisbamate, the carbamate moiety provides a suitable position for introducing ¹³C and/or ¹⁵N.[9]

Synthesis Strategies

Two primary routes for the synthesis of glucuronide metabolites are enzymatic and chemical synthesis. The choice depends on the availability of starting materials, desired scale, and potential for side reactions.

Enzymatic Synthesis

Enzymatic synthesis utilizes UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation in vivo.[2] This method offers high regioselectivity and stereoselectivity, often yielding the desired β-anomer exclusively.[10]

Key Reagents and Equipment:

-

Stable isotope-labeled (S)-Carisbamate (e.g., ¹³C, ¹⁵N-labeled)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Recombinant human UGT enzymes (e.g., UGT1A1, UGT1A9, UGT2B7) or liver microsomes[11]

-

Buffer solution (e.g., phosphate or Tris-HCl buffer, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Incubator/shaking water bath

-

Quenching solution (e.g., acetonitrile or methanol)

-

Centrifuge

-

HPLC system for purification

Protocol:

-

Prepare the reaction mixture: In a microcentrifuge tube, combine the stable isotope-labeled (S)-Carisbamate (dissolved in a minimal amount of a compatible solvent like DMSO), UDPGA, and MgCl₂ in the appropriate buffer.

-

Initiate the reaction: Add the UGT enzyme preparation (e.g., recombinant UGTs or liver microsomes) to the reaction mixture.

-

Incubate: Incubate the reaction at 37°C for a predetermined time (e.g., 2-24 hours), with gentle agitation. The optimal incubation time should be determined through preliminary experiments.

-

Quench the reaction: Stop the reaction by adding a cold quenching solution (e.g., 2-3 volumes of acetonitrile).

-

Protein precipitation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

-

Collect the supernatant: Carefully transfer the supernatant containing the synthesized glucuronide to a clean tube for purification.

Chemical Synthesis

Chemical synthesis offers the advantage of scalability and is not reliant on the availability of active enzymes.[12][13] The Koenigs-Knorr reaction is a classical method for forming glycosidic bonds.[14] This approach requires protection of the hydroxyl and carboxyl groups of the glucuronic acid donor.

Key Reagents and Equipment:

-

Stable isotope-labeled (S)-Carisbamate

-

Protected glucuronic acid donor (e.g., methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate)

-

Promoter (e.g., silver carbonate, silver oxide)[14]

-

Anhydrous solvents (e.g., dichloromethane, toluene)

-

Reagents for deprotection (e.g., sodium methoxide for deacetylation, lithium hydroxide for ester hydrolysis)[15]

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis

-

HPLC system for purification

Protocol:

-

Glycosylation: In an inert atmosphere, dissolve the stable isotope-labeled (S)-Carisbamate and the protected glucuronic acid donor in an anhydrous solvent. Add the promoter and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Work-up: Filter the reaction mixture to remove the promoter salts. Wash the filtrate with appropriate aqueous solutions to remove impurities. Dry the organic layer and concentrate under reduced pressure.

-

Purification of protected glucuronide: Purify the crude product by flash column chromatography.

-

Deprotection:

-

Deacetylation: Treat the purified protected glucuronide with a catalytic amount of sodium methoxide in methanol.

-

Ester Hydrolysis: Subsequently, hydrolyze the methyl ester using a base such as lithium hydroxide in a mixture of THF and water.

-

-

Final Purification: Purify the final deprotected stable isotope-labeled (S)-Carisbamate β-D-O-glucuronide by preparative HPLC.

Purification and Characterization

Purification of the synthesized glucuronide is critical to remove unreacted starting materials and byproducts that could interfere with the bioanalytical assay.

Purification

Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for purifying the final product.[16][17]

| Parameter | Recommended Conditions |

| Column | C18 stationary phase, preparative scale |

| Mobile Phase A | Water with 0.1% formic acid or acetic acid |

| Mobile Phase B | Acetonitrile or methanol with 0.1% formic acid or acetic acid |

| Gradient | Optimized to resolve the product from impurities |

| Detection | UV (e.g., 254 nm) and/or mass spectrometry |

Fractions containing the pure product are collected, pooled, and lyophilized to obtain the final solid product.

Characterization

The identity, purity, and concentration of the synthesized SIL internal standard must be rigorously confirmed.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and the presence of the stable isotope label. Tandem mass spectrometry (MS/MS) can be used to confirm the structure by comparing the fragmentation pattern to that of the unlabeled standard.[18][19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation and to confirm the position of the stable isotope label.[16]

-

Purity Assessment: The purity of the final product should be determined by analytical HPLC with UV and/or MS detection. Purity should typically be ≥95%.

-

Quantification: The concentration of a stock solution of the purified SIL internal standard can be determined by quantitative NMR (qNMR) or by a calibrated LC-MS/MS method against a certified reference standard of the unlabeled analyte, assuming a 1:1 response factor.

Application in Bioanalytical Methods

The synthesized stable isotope-labeled (S)-Carisbamate β-D-O-glucuronide is used as an internal standard in the quantitative analysis of biological samples.

General Bioanalytical Protocol:

-

Sample Preparation: A known amount of the SIL internal standard is spiked into the biological matrix (e.g., plasma, urine) along with calibration standards, quality control samples, and unknown samples.

-

Extraction: The analyte and internal standard are extracted from the matrix using protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

LC-MS/MS Analysis: The extracted samples are analyzed by LC-MS/MS. The analyte and the SIL internal standard are monitored using specific multiple reaction monitoring (MRM) transitions.

-

Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the SIL internal standard against the analyte concentration. The concentration of the analyte in unknown samples is then determined from this curve.

Conclusion

This application note provides comprehensive protocols for the synthesis, purification, and characterization of stable isotope-labeled (S)-Carisbamate β-D-O-glucuronide. Both enzymatic and chemical synthesis routes are presented, allowing researchers to choose the most suitable method based on their resources and expertise. The availability of a high-purity, well-characterized SIL internal standard is essential for the development of robust and reliable bioanalytical methods for pharmacokinetic and drug metabolism studies of (S)-Carisbamate.

References

- WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.

- Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.

- Hypha Discovery. Glucuronide synthesis.

- Gygax, D., et al. (1993). Enzymatic Synthesis of β-D-Glucuronides in an Enzyme Membrane Reactor. CHIMIA, 47(12), 551-554.

- Tobin, J. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.

- Lin, Z. J., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.

- Meech, R., et al. (2017). Glucuronidation and UGT isozymes in bladder: new targets for the treatment of uroepithelial carcinomas?. Oncotarget, 8(2), 3639-3652.

- Stachulski, A. V., & Meng, X. (2014). Contemporary Medicinal Chemistry of Glucuronides. Contemporary Organic Synthesis, 21(1), 1-28.

- Rocci, M. L., & Jusko, W. J. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 5997-6005.

-

ResearchGate. (n.d.). Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases. Available from: [Link]

- Wang, C., et al. (2019). Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases. Molecules, 24(11), 2149.

- Li, S., et al. (2018). Enzymatic synthesis of glucuronidated metabolites of two neurological active agents using plant glucuronosyltransferases.

- Benchchem. (n.d.). Comparative Guide to Carisbamate Quantification: A Review of Analytical Methods.

-

Tebubio. (2015, August 19). O-Glucuronide synthesis made easy. Available from: [Link]

- Irving, C. C., & Russell, L. T. (1970). Synthesis of the O-glucuronide of N-2-fluorenylhydroxylamine.

- Stachulski, A. V., & Jenkins, G. N. (1998). The synthesis of O-glucuronides.

-

SCIEX. (n.d.). Confident characterization and identification of glucuronide metabolites using diagnostic fragments from electron activated dissociation (EAD). Available from: [Link]

- Wang, Y. K., et al. (2007). Quantitative carbamylation as a stable isotopic labeling method for comparative proteomics. Rapid Communications in Mass Spectrometry, 21(11), 1735-1744.

-

ResearchGate. (n.d.). Purification and characterization of a β-glucuronidase from Aspergillus niger. Available from: [Link]

-

BioAgilytix. (n.d.). Identification and Biosynthesis of an N-Glucuronide Metabolite of Camonsertib. Available from: [Link]

- Veprintsev, D. B., et al. (2019). Characterization of Phase I and Glucuronide Phase II Metabolites of 17 Mycotoxins Using Liquid Chromatography—High-Resolution Mass Spectrometry. Toxins, 11(8), 433.

- Audisio, D., et al. (2017). Carbon isotope labeling of carbamates by late-stage [11C], [13C] and [14C]carbon dioxide incorporation.

- Degg, B. (2026, February 16). The Development of Bioanalytical Methods for Pharmaceutical and Clinical Research. The Column.

- Journal of Pharmaceutical and Medical Sciences. (2025, April 15). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy.

- ResolveMass Laboratories Inc. (2024, December 12). Bioanalytical Method Development: A Comprehensive Guide.

-

SpiroChem. (2019, April 25). Cold-labeling and Stable isotopes. Available from: [Link]

-

Arcinova. (n.d.). Isotope Labelling. Available from: [Link]

-

PubChem. (n.d.). (S)-Carisbamate beta-D-O-glucuronide. Available from: [Link]

-

Arcinova. (n.d.). Strategies for Bioanalytical Method Development. Available from: [Link]

- Stachulski, A. V., & Meng, X. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides.

- Google Patents. (n.d.). WO2018175994A1 - Process for the preparation of glucuronide drug-linkers and intermediates thereof.

-

ResearchGate. (n.d.). Isobaric stable isotope labeling reagent TMT (Tandem mass tags, 6‐plex).... Available from: [Link]

Sources

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. Glucuronidation and UGT isozymes in bladder: new targets for the treatment of uroepithelial carcinomas? | Oncotarget [oncotarget.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isotope Labelling | Arcinova [arcinova.com]

- 9. Carbon isotope labeling of carbamates by late-stage [11C], [13C] and [14C]carbon dioxide incorporation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. chimia.ch [chimia.ch]

- 11. researchgate.net [researchgate.net]

- 12. The synthesis of O-glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 14. tebubio.com [tebubio.com]

- 15. WO2018175994A1 - Process for the preparation of glucuronide drug-linkers and intermediates thereof - Google Patents [patents.google.com]

- 16. hyphadiscovery.com [hyphadiscovery.com]

- 17. bioagilytix.com [bioagilytix.com]

- 18. sciex.com [sciex.com]

- 19. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Preventing in-source fragmentation of (S)-Carisbamate beta-D-O-glucuronide in MS

Technical Support Center: Optimizing MS Parameters for (S)-Carisbamate

Topic: Preventing In-Source Fragmentation (ISF) of (S)-Carisbamate

Executive Summary: The "Ghost Peak" Phenomenon

The Challenge:

(S)-Carisbamate

The Consequence:

This in-source fragmentation (ISF) converts the glucuronide (

Diagnostic Q&A: Do I Have an ISF Problem?

Q1: I see a peak in my Carisbamate (parent) MRM channel at the retention time of the Glucuronide. Is this carryover? A: Unlikely. This is the classic signature of In-Source Fragmentation.

-

Diagnosis: Monitor the transition for the Glucuronide (e.g.,

) and the Parent (e.g., -

Observation: If you see a peak in the Parent channel (

) that perfectly co-elutes with the Glucuronide peak ( -

Root Cause: The glucuronide is breaking down in the source, creating "parent" ions that then travel through Q1 and Q3 exactly like the authentic parent drug.

Q2: Can I just subtract the background? A: No. The rate of ISF varies with matrix composition, source contamination, and concentration. Mathematical correction is unreliable. You must mitigate it physically and chromatographically.

Technical Guide: Optimization & Prevention

This protocol prioritizes Source Softening followed by Chromatographic Defense .

Phase 1: Source Parameter "Softening"

High temperatures and high declustering potentials (DP) or Cone Voltages drive ISF. You must find the "sweet spot" where ionization is efficient but fragmentation is minimized.

| Parameter | Standard Setting (Typical) | Optimized for Labile Glucuronides | Rationale |

| Source Temp (ESI) | Reduces thermal energy transfer to the ether bond. | ||

| Cone Voltage / DP | Reduces kinetic energy of ions in the high-pressure region, preventing collision-induced breakup. | ||

| Desolvation Gas | High Flow | Moderate Flow | Balances droplet drying with thermal stress. |

| Ion Spray Voltage | Lower voltage can reduce discharge and energetic collisions in the plume. |

Step-by-Step Optimization Protocol:

-

Infuse a pure standard of (S)-Carisbamate Glucuronide (if available) or a high-concentration extracted sample.

-

Monitor two channels:

-

Glucuronide:

(Precursor -

ISF Artifact:

(Parent Precursor

-

-

Ramp the Cone Voltage/DP from high to low.

-

Goal: Maximize the 392 signal while minimizing the 216 signal.

-

-

Ramp the Source Temperature.

-

Note: If temp is too low, sensitivity drops due to poor desolvation. Find the lowest temp that maintains acceptable sensitivity.

-

Phase 2: Chromatographic Defense (Mandatory)

Even with optimized source parameters, 100% elimination of ISF is impossible. You must separate the metabolite from the parent.

-

Column Choice: Use a high-strength silica (HSS) T3 or C18 column capable of retaining polar glucuronides.

-

Gradient: Start with a low organic hold (e.g., 5% B for 1-2 min) to retain the glucuronide, ensuring it elutes before and distinctly from the parent carisbamate.

-

Verification: Inject a pure glucuronide standard. Check the parent MRM channel.[1] If the ISF peak (at glucuronide RT) is baseline resolved from the authentic parent peak (at parent RT), your quantification is safe.

Visualizing the Mechanism & Workflow

The following diagram illustrates the mechanistic pathway of ISF and the decision logic for troubleshooting.

Caption: Mechanism of Carisbamate Glucuronide In-Source Fragmentation and mitigation points.

Advanced Troubleshooting & FAQs

Q: I've lowered the temperature, but my signal-to-noise (S/N) is terrible. What now?

A: This is the trade-off. Try increasing the Gas Flow (Nebulizer/Desolvation gas) while keeping the temperature lower. The mechanical shearing force of the gas can aid desolvation without the bond-breaking thermal energy. Alternatively, switch to Ammonium Adducts (

Q: Does pH affect ISF? A: Indirectly. Glucuronides are generally stable at neutral pH but can hydrolyze at high or very low pH. However, in the millisecond timeframe of the ESI source, pH affects ionization efficiency. Ensure your mobile phase (typically 0.1% Formic Acid) is consistent. If using negative mode (often better for glucuronides), ensure the pH is high enough to deprotonate.

Q: Can I use a deuterated Internal Standard (IS) to correct for this? A: A deuterated parent IS (e.g., Carisbamate-d4) will not correct for ISF of the glucuronide. It only corrects for matrix effects on the parent. If you have significant ISF and co-elution, the "parent" signal is a mix of real parent + ISF artifact. The IS cannot distinguish these. Separation is the only cure.

References

-

Xu, X. S., et al. (2020).[2] Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds. Bioanalysis. Link

-

Korfmacher, W. A. (2009).[3] Mass Spectrometry for Drug Metabolism Studies. CRC Press. (General principles of Glucuronide ISF).

-

Novak, G. P., et al. (2007).[4] Carisbamate (RWJ-333369).[4][5] Neurotherapeutics.[4] (Source of metabolic pathway info). Link

-

Fu, I., et al. (2019). Incorporating In-Source Fragment Information Improves Metabolite Identification Accuracy. J Proteome Res.[6] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Carisbamate (RWJ-333369) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Incorporating In-Source Fragment Information Improves Metabolite Identification Accuracy in Untargeted LC-MS Data Sets - PubMed [pubmed.ncbi.nlm.nih.gov]

Improving stability of (S)-Carisbamate beta-D-O-glucuronide in plasma samples

Introduction

Welcome to the Technical Support Center. You are likely here because you are observing inconsistent recovery , poor reproducibility , or parent drug conversion (Carisbamate) in your plasma samples.

(S)-Carisbamate beta-D-O-glucuronide is a Phase II metabolite of the anti-epileptic agent Carisbamate (RWJ-333369). While O-glucuronides are generally more chemically stable than their acyl-glucuronide counterparts, they remain susceptible to enzymatic hydrolysis by endogenous plasma

This guide provides a validated, self-correcting workflow to arrest this degradation immediately upon sample collection.

Module 1: The Stability Crisis (Diagnosis)

Before applying the fix, you must understand the mechanism. The degradation of (S)-Carisbamate beta-D-O-glucuronide is primarily enzymatic , not chemical.

The Degradation Mechanism

Unlike acyl glucuronides, which undergo chemical rearrangement (acyl migration) at physiological pH, O-glucuronides are stable against migration but highly vulnerable to specific enzymes found in blood.

Figure 1: Enzymatic hydrolysis pathway. Endogenous enzymes cleave the glycosidic bond, reverting the metabolite to the parent drug.

Why Standard Plasma Processing Fails

Standard K2EDTA or Heparin tubes do not inhibit

Module 2: The Stabilization Protocol (The Fix)

To ensure data integrity, you must create an environment where the enzyme cannot function. The "Gold Standard" approach combines Temperature Control (Thermodynamic inhibition) with Acidification (Kinetic/Enzymatic inhibition).

Required Materials

| Component | Specification | Function |

| Anticoagulant | K2EDTA (Lavender top) | Prevents clotting; preferred over Heparin for LC-MS. |

| Stabilizer | 0.5 M Citrate Buffer (pH 4.0) | Lowers plasma pH to ~4.5, inactivating glucuronidases. |

| Alternative | 5% Formic Acid (in water) | Stronger acid; use if Citrate fails, but watch for protein precip. |

| Cold Chain | Wet Ice / Dry Ice | Slows reaction kinetics immediately. |

Step-by-Step Workflow

CRITICAL: This protocol must be initiated at the clinical site or animal facility, not just in the analytical lab.

-

Preparation (T-Minus 1 Hour):

-

Pre-chill K2EDTA collection tubes on wet ice.

-

Prepare Stabilizer Solution (0.5 M Citrate Buffer, pH 4.0).

-

-

Collection (T=0):

-

Draw blood into the chilled K2EDTA tube.

-

Immediately invert gently 5 times and return to wet ice.

-

Time constraint: Centrifugation must occur within 30 minutes of collection.

-

-

Plasma Separation:

-

Centrifuge at 2,000 x g for 10 minutes at 4°C .

-

Warning: Do not use room temperature centrifuges.

-

-

Stabilization (The "Lock" Step):

-

Transfer plasma to a cryovial.

-

Add Stabilizer: Add 10 µL of 0.5 M Citrate Buffer per 100 µL of plasma (1:10 ratio).

-

Target pH: The final pH of the plasma should be between 4.0 and 5.0 .

-

Vortex gently to mix.

-

-

Storage:

-

Flash freeze on dry ice immediately.

-

Store at -70°C or lower . (Avoid -20°C, as enzymatic activity can persist slowly).

-

Figure 2: The "Cold & Acidic" workflow to lock metabolite stability.

Module 3: Troubleshooting & FAQs

Q1: I added acid, but my plasma proteins precipitated immediately. What went wrong?

Root Cause: You likely used a strong acid (like concentrated Formic Acid or HCl) or added too high a volume. Resolution:

-

Switch to Citrate Buffer (pH 4.0) . It is milder and maintains protein solubility better than mineral acids.

-

If you must use Formic Acid, ensure the concentration added is low (e.g., 2% v/v) and add it slowly while vortexing.

Q2: My parent drug (Carisbamate) concentration is increasing over time in the autosampler.